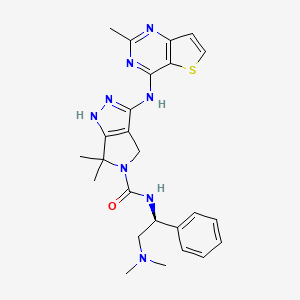

PF-3758309

Description

PF-03758309 has been used in trials studying the treatment of Advanced Solid Tumors.

PAK4 Inhibitor PF-03758309 is an orally bioavailable small-molecule inhibitor of p21-activated kinase 4 (PAK4) with potential antineoplastic activity. PAK4 inhibitor PF-03758309 binds to PAK4, inhibiting PAK4 activity and cancer cell growth. PAK4, a serine/threonine kinase belonging to the p21-activated kinase (PAK) family, is often upregulated in a variety of cancer cell types and plays an important role in cancer cell motility, proliferation, and survival.

PF-03758309 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

a PAK4 p21-activated kinase inhibitor; structure in first source

Properties

IUPAC Name |

N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N8OS/c1-15-26-18-11-12-35-20(18)23(27-15)29-22-17-13-33(25(2,3)21(17)30-31-22)24(34)28-19(14-32(4)5)16-9-7-6-8-10-16/h6-12,19H,13-14H2,1-5H3,(H,28,34)(H2,26,27,29,30,31)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYCPARAPKDAOEN-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=N1)NC3=NNC4=C3CN(C4(C)C)C(=O)NC(CN(C)C)C5=CC=CC=C5)SC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=C(C(=N1)NC3=NNC4=C3CN(C4(C)C)C(=O)N[C@H](CN(C)C)C5=CC=CC=C5)SC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649389 | |

| Record name | N-[(1S)-2-(Dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898044-15-0 | |

| Record name | PF-03758309 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0898044150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-03758309 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11775 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-[(1S)-2-(Dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 898044-15-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PF-03758309 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PK459EA5I2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of PF-3758309 in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-3758309 is a potent, orally bioavailable, and ATP-competitive small-molecule inhibitor of p21-activated kinase 4 (PAK4).[1][2][3][4] PAK4 is a serine/threonine kinase that is frequently overexpressed in various human cancers and plays a crucial role in regulating cell proliferation, survival, and motility.[5][6] This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved.

Core Mechanism of Action: PAK4 Inhibition

This compound exerts its anti-cancer effects primarily through the potent and selective inhibition of PAK4. It binds to the ATP-binding pocket of the PAK4 kinase domain, preventing the transfer of phosphate from ATP to its downstream substrates.[1][3] This inhibition disrupts the normal function of PAK4-mediated signaling pathways that are critical for cancer cell growth and survival.

Crystallographic studies of the this compound/PAK4 complex have elucidated the specific molecular interactions that determine its high potency and selectivity.[1][3] While designed as a PAK4 inhibitor, this compound also exhibits activity against other PAK isoforms, notably PAK1.[7][8]

Quantitative Data: Potency and Efficacy

The potency of this compound has been demonstrated across a range of biochemical and cellular assays, as well as in preclinical tumor models.

| Parameter | Value | Assay/Model | Reference |

| Biochemical Potency | |||

| Kd (PAK4) | 2.7 nM | Biochemical Assay | [1][3] |

| Ki (PAK4) | 18.7 nM | Biochemical Assay | [4][7] |

| Ki (PAK1) | 13.7 ± 1.8 nM | Biochemical Assay | [7] |

| Cellular Potency | |||

| IC50 (pGEF-H1) | 1.3 ± 0.5 nM | Cellular Assay (HCT116) | [1][3] |

| IC50 (Anchorage-Independent Growth) | 4.7 ± 3.0 nM | Panel of 20 Tumor Cell Lines | [1][3] |

| IC50 (Anchorage-Independent Growth) | 0.24 ± 0.09 nM | HCT116 Colon Carcinoma | [1][3] |

| IC50 (Proliferation) | 20 nM | A549 Lung Carcinoma | [1] |

| IC50 (Anchorage-Independent Growth) | 27 nM | A549 Lung Carcinoma | [1] |

| In Vivo Efficacy | |||

| Plasma EC50 | 0.4 nM | Human Tumor Xenograft | [1][2][3] |

| Tumor Growth Inhibition (TGI) | 64% (7.5 mg/kg), 79% (15 mg/kg), 97% (20 mg/kg) | HCT-116 Xenograft | [7] |

| Tumor Growth Inhibition (TGI) | 87% (12 mg/kg daily) | Adult T-cell Leukemia Xenograft | [7] |

Signaling Pathways Modulated by this compound

This compound-mediated inhibition of PAK4 leads to the dysregulation of several key oncogenic signaling pathways.

GEF-H1/Rho Pathway

One of the well-characterized substrates of PAK4 is GEF-H1, a guanine nucleotide exchange factor for Rho GTPases. Phosphorylation of GEF-H1 by PAK4 is a critical step in cytoskeletal remodeling and cell migration. This compound potently inhibits the phosphorylation of GEF-H1, thereby disrupting these processes.[1][3]

Pro-Survival and Proliferative Pathways

Proteomic studies have revealed that this compound treatment affects key pro-survival and proliferative signaling nodes.[3] This includes the Raf/MEK/ERK and the Akt pathways. PAK4 is known to phosphorylate and activate components of these pathways, such as BAD, a pro-apoptotic protein.[3][8] Inhibition of PAK4 by this compound leads to decreased pro-survival signaling and can induce apoptosis.

p53 Pathway and Cell Cycle Control

An unexpected finding from global high-content cellular analysis was the link between this compound and the p53 tumor suppressor pathway.[1][2][3] Treatment with this compound has been shown to induce cell cycle arrest and apoptosis, effects that are often mediated by p53.[1] This suggests that PAK4 may play a role in suppressing p53 function, and its inhibition by this compound can restore this critical tumor suppressor activity.

Cellular Effects of this compound

The inhibition of these signaling pathways by this compound manifests in several key anti-cancer cellular effects:

-

Inhibition of Proliferation: this compound potently inhibits the proliferation of a wide range of cancer cell lines.[1][9] This is evidenced by the dose- and time-dependent inhibition of the proliferation marker Ki67 in tumor models.[1]

-

Induction of Apoptosis: The compound induces apoptosis, or programmed cell death, in cancer cells.[1][9] This is demonstrated by the activation of caspase-3, a key executioner of apoptosis, in both cellular and in vivo studies.[1]

-

Cell Cycle Arrest: this compound causes cell cycle arrest, primarily at the G1 phase, preventing cancer cells from progressing through the division cycle.[1][9]

-

Inhibition of Anchorage-Independent Growth: A hallmark of cancer cells is their ability to grow without being attached to a solid surface. This compound effectively inhibits this anchorage-independent growth.[1][3]

Experimental Protocols

Kinase Assays

-

Objective: To determine the biochemical potency (Kd, Ki) of this compound against PAK4 and other kinases.

-

Methodology: Recombinant kinase domains are incubated with this compound at varying concentrations in the presence of ATP and a suitable substrate. Kinase activity is measured by quantifying the amount of phosphorylated substrate, typically using methods like radioisotope incorporation or fluorescence-based assays. Assays are generally run at the Km concentration of ATP for the respective kinase.

Cellular Phospho-GEF-H1 Assay

-

Objective: To measure the cellular potency of this compound in inhibiting PAK4 activity.

-

Methodology: A specific cell line, such as HCT116, is engineered to inducibly express the catalytic domain of PAK4 and a deletion mutant of GEF-H1.[1][3] Cells are treated with a dilution series of this compound. The level of phosphorylated GEF-H1 (on Serine 810) is then quantified using methods like ELISA or Western blotting with a phospho-specific antibody. The IC50 value is calculated from the dose-response curve.

Anchorage-Independent Growth (Soft Agar) Assay

-

Objective: To assess the effect of this compound on the transformed phenotype of cancer cells.

-

Methodology: Cancer cells (e.g., HCT116, A549) are suspended in a semi-solid medium, such as soft agar, containing various concentrations of this compound.[1] The cells are incubated for a period of time (e.g., 2 weeks) to allow for colony formation. The number and size of the colonies are then quantified to determine the IC50 for inhibition of anchorage-independent growth.

High-Content Cellular Analysis

-

Objective: To broadly profile the effects of this compound on multiple cellular pathways.

-

Methodology: A diverse panel of high-content assays, including protein-fragment complementation assays (PCA), is used to measure the level and subcellular localization of various signaling complexes.[3] This allows for the simultaneous assessment of on-target and potential off-target activities of the compound.

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology: Human tumor cells (e.g., HCT116) are implanted subcutaneously into immunocompromised mice.[1][7] Once tumors are established, the mice are treated with this compound or a vehicle control, typically via oral administration. Tumor volume is measured regularly to assess tumor growth inhibition (TGI). At the end of the study, tumors can be excised for pharmacodynamic analysis of biomarkers like Ki67 and cleaved caspase-3 by immunohistochemistry.

Conclusion

This compound is a potent inhibitor of PAK4 that demonstrates significant anti-cancer activity in preclinical models. Its mechanism of action involves the direct inhibition of PAK4 kinase activity, leading to the disruption of key signaling pathways that control cell proliferation, survival, and cytoskeletal dynamics. The induction of apoptosis and cell cycle arrest are key cellular consequences of this compound treatment. While clinical development was halted due to unfavorable pharmacokinetic properties, the detailed understanding of its mechanism of action provides a valuable foundation for the development of next-generation PAK inhibitors for cancer therapy.[7]

References

- 1. pnas.org [pnas.org]

- 2. Small-molecule p21-activated kinase inhibitor this compound is a potent inhibitor of oncogenic signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small-molecule p21-activated kinase inhibitor this compound is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Inhibition of neuroblastoma proliferation by this compound, a small-molecule inhibitor that targets p21-activated kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Facebook [cancer.gov]

- 7. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]

- 8. Pak Signaling in the Development and Progression of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of neuroblastoma proliferation by this compound, a small-molecule inhibitor that targets p21-activated kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]

PF-3758309: A Technical Guide to its Primary Molecular Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of PF-3758309, a potent small-molecule inhibitor. Initially developed as a selective inhibitor for p21-activated kinase 4 (PAK4), subsequent research has characterized it as a pan-isoform PAK inhibitor with a complex kinase selectivity profile. This document details its primary molecular targets, mechanism of action, quantitative inhibition data, and effects on key cellular signaling pathways. Furthermore, it outlines the detailed methodologies for pivotal experiments used in its characterization, offering a valuable resource for researchers in oncology and cell signaling.

Primary Molecular Target: p21-Activated Kinases (PAKs)

This compound is a potent, ATP-competitive, pyrrolopyrazole inhibitor of the p21-activated kinases (PAKs).[1] While initially identified through high-throughput screening and structure-based design as a potent inhibitor of PAK4, it demonstrates significant activity against multiple members of the PAK family.[2][3] The PAK family of serine/threonine kinases is divided into two groups: Group I (PAK1, PAK2, PAK3) and Group II (PAK4, PAK5, PAK6).[2] this compound exhibits inhibitory activity toward all PAK isoforms, making it a pan-isoform inhibitor.[1]

Its primary molecular target is considered to be PAK4 , against which it shows high potency with a dissociation constant (Kd) of 2.7 nM.[4][5] However, it also potently inhibits other PAK isoforms, particularly PAK1, PAK5, and PAK6, with similar enzymatic potency.[6] Its activity is less pronounced against PAK2 and PAK3.[6] This broad activity profile is crucial for interpreting cellular and in vivo data, as the observed biological effects likely result from the inhibition of multiple PAK family members.

Quantitative Inhibition Data

The potency of this compound has been quantified through various biochemical and cellular assays. The data below is summarized from multiple studies to provide a comparative overview.

Table 1: Biochemical Inhibition of PAK Isoforms

| Target | Assay Type | Value (nM) | Reference(s) |

| PAK4 | Kd | 2.7 | [4][5] |

| Ki | 18.7 | [4][6] | |

| PAK1 | Ki | 13.7 | [6] |

| PAK2 | IC50 | 190 | [6][7] |

| PAK3 | IC50 | 99 | [6][7] |

| PAK5 | Ki | 18.1 | [6] |

| PAK6 | Ki | 17.1 | [6] |

Table 2: Cellular Activity and Off-Target Profile

| Assay / Cell Line | Metric | Value (nM) | Reference(s) |

| GEF-H1 Phosphorylation | IC50 | 1.3 | [4][5] |

| Anchorage-Independent Growth (HCT116) | IC50 | 0.24 | [8] |

| Anchorage-Independent Growth (Panel Avg.) | IC50 | 4.7 | [4][5] |

| Cellular Proliferation (A549) | IC50 | 20 | [4] |

| Human Tumor Xenografts (in vivo) | Plasma EC50 | 0.4 | [5] |

| SRC Family Kinases (SRC, FYN, YES) | IC50 | 45 - 60 | [7] |

| Other Off-Target Kinases (AMPK, RSK, CHEK2, etc.) | IC50 | 1 - 60 | [7] |

Note: A screen against 146 kinases revealed that this compound was active (1 nM < IC50 < 60 nM) against 13 kinases, indicating a need for caution regarding selectivity.[7]

Mechanism of Action

This compound functions as a reversible, ATP-competitive inhibitor .[2][9] This mechanism involves the inhibitor binding to the ATP-binding pocket of the kinase domain of PAKs.[2] X-ray crystallography of the this compound/PAK4 complex confirms that it occupies the ATP binding site, making multiple hydrogen-bond interactions with the hinge region of the kinase.[9] By competing with endogenous ATP, this compound effectively blocks the transfer of a phosphate group from ATP to the kinase's substrate proteins, thereby inhibiting their downstream signaling functions.

Affected Signaling Pathways

As downstream effectors of Rho family GTPases like Cdc42 and Rac, PAKs are central nodes in numerous signaling pathways that regulate critical cellular processes.[10][11] Inhibition of PAKs by this compound consequently disrupts these pathways, leading to its observed anti-proliferative and pro-apoptotic effects.

Key pathways modulated by this compound include:

-

Raf/MEK/ERK (MAPK) Pathway : PAKs can directly phosphorylate and activate components of the MAPK cascade, promoting cell proliferation and survival.[12]

-

PI3K/Akt Pathway : PAKs can influence the PI3K/Akt pathway, which is crucial for cell survival, growth, and proliferation.[13]

-

NF-κB Signaling : A phospho-protein array analysis revealed that this compound down-regulates the NF-κB signaling pathway.[1]

-

Cytoskeletal Dynamics : PAKs are key regulators of the actin cytoskeleton. Their inhibition by this compound leads to cytoskeletal remodeling, affecting cell motility and morphology.[11]

-

Apoptosis and Cell Cycle : The inhibitor has been shown to induce apoptosis and cause cell cycle arrest, with links to the regulation of p53.[5][8]

Key Experimental Protocols

The characterization of this compound involved a suite of in vitro, cellular, and in vivo assays. The methodologies for the most critical of these are detailed below.

In Vitro Kinase Inhibition Assay

-

Objective : To determine the direct inhibitory potency (Ki or IC50) of this compound against purified kinase domains.

-

Methodology :

-

Reagents : Recombinant purified human kinase domains (e.g., PAK4), a specific peptide substrate for the kinase, ATP (often radiolabeled with ³³P), and the inhibitor (this compound) at various concentrations.

-

Procedure : The kinase, peptide substrate, and inhibitor are incubated together in an appropriate reaction buffer. The kinase reaction is initiated by the addition of ATP.

-

Termination & Detection : After a set incubation period, the reaction is stopped. The amount of phosphorylated peptide substrate is quantified. If using radiolabeled ATP, this is typically done by spotting the reaction mixture onto a filter membrane, washing away unincorporated ATP, and measuring the remaining radioactivity with a scintillation counter.

-

Analysis : The percentage of inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control. These values are then plotted to determine the IC50 value. Kinetic parameters like Ki are determined by running the assay at multiple ATP and inhibitor concentrations.[9]

-

Cellular Phospho-Substrate Assay (pGEF-H1)

-

Objective : To measure the potency of this compound in a cellular context by quantifying the phosphorylation of a known PAK4 substrate, GEF-H1.

-

Methodology :

-

Cell System : A specific cell line, such as HCT116 or a specially constructed line with inducible expression of the PAK4 catalytic domain, is used.[8]

-

Treatment : Cells are treated with a range of concentrations of this compound for a defined period.

-

Lysis and Detection : Cells are lysed, and the total protein is extracted. The levels of phosphorylated GEF-H1 (at Serine 810) and total GEF-H1 are measured. This is typically performed using Western blotting with phospho-specific and total protein antibodies or via a quantitative immunoassay like ELISA.[8]

-

Analysis : The ratio of phosphorylated to total GEF-H1 is calculated for each inhibitor concentration. The data is normalized to a vehicle control to determine the IC50 value for cellular target inhibition.[8]

-

Anchorage-Independent Growth (Soft Agar) Assay

-

Objective : To assess the inhibitor's effect on a key hallmark of cancer transformation: the ability of cells to grow without being attached to a solid surface.[14]

-

Methodology :

-

Plate Preparation : A base layer of semi-solid agar medium (e.g., 0.6% agar) is prepared in multi-well plates and allowed to solidify.[15][16]

-

Cell Seeding : Cancer cells (e.g., HCT116) are harvested and suspended in a top layer of cooler, lower-concentration agar (e.g., 0.3-0.4% agar) containing the growth medium.[15][16] This cell suspension is plated on top of the solidified base layer.

-

Treatment : this compound, diluted in a liquid medium, is added on top of the solidified cell layer. Plates are incubated for an extended period (e.g., 6-21 days) to allow for colony formation.[8]

-

Quantification : After incubation, the colonies formed in the agar are visualized and quantified. This can be done by manual counting under a microscope or by using a viability dye (e.g., Alamar blue or a tetrazolium salt) and measuring fluorescence or absorbance, which correlates with the number of viable cells in the colonies.[8][16]

-

Analysis : The number or size of colonies in treated wells is compared to vehicle-treated control wells to determine the IC50 for inhibition of anchorage-independent growth.[8]

-

In Vivo Human Tumor Xenograft Studies

-

Objective : To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology :

-

Animal Model : Immunodeficient mice (e.g., nude or SCID mice) are used.[17][18]

-

Tumor Implantation : Human cancer cells (e.g., HCT116, A549) are injected subcutaneously into the flank of the mice. Tumors are allowed to grow to a palpable, measurable size (e.g., ~100 mm³).[8][17][18]

-

Treatment : Once tumors are established, mice are randomized into treatment and control groups. The treatment group receives this compound, typically via oral gavage (p.o.), at specified doses and schedules (e.g., 7.5–30 mg/kg, twice daily).[6][8] The control group receives the vehicle solution.

-

Monitoring : Tumor volume (measured with calipers) and mouse body weight are recorded regularly throughout the study.[17]

-

Endpoint Analysis : At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry (IHC) for proliferation (Ki67) and apoptosis (cleaved caspase-3) markers.[8]

-

Analysis : Tumor growth inhibition (TGI) is calculated by comparing the average tumor volume in the treated group to the control group. Statistical significance is determined to assess the efficacy of the compound.[8]

-

Conclusion

This compound is a well-characterized, potent, pan-isoform inhibitor of p21-activated kinases, with primary activity against PAK4. Its mechanism as an ATP-competitive inhibitor leads to the disruption of multiple oncogenic signaling pathways, resulting in potent anti-proliferative and pro-apoptotic effects in a broad range of cancer cell lines and in vivo models. While its clinical development was halted due to pharmacokinetic challenges and off-target effects, it remains a valuable tool for researchers studying the roles of PAK kinases in cancer and other diseases.[3] The comprehensive data and methodologies presented in this guide serve as a foundational resource for the continued investigation and application of this compound in a research setting.

References

- 1. Mechanism by Which this compound, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the development of p21-activated kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]

- 4. This compound | PAK inhibitor | Mechanism | Concentration [selleckchem.com]

- 5. Small-molecule p21-activated kinase inhibitor this compound is a potent inhibitor of oncogenic signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 8. Small-molecule p21-activated kinase inhibitor this compound is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. P21 activated kinase signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Frontiers | The Role of p21-Activated Kinases in Cancer and Beyond: Where Are We Heading? [frontiersin.org]

- 14. Soft Agar Assays for Anchorage Independent Cell Growth | Cell Biolabs [cellbiolabs.com]

- 15. protocols.io [protocols.io]

- 16. reactionbiology.com [reactionbiology.com]

- 17. benchchem.com [benchchem.com]

- 18. aacrjournals.org [aacrjournals.org]

PF-3758309: A Pan-Inhibitor of p21-Activated Kinases for Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PF-3758309 is a potent, ATP-competitive, pyrrolopyrazole-based small molecule inhibitor targeting the family of p21-activated kinases (PAKs).[1] PAKs are crucial signaling nodes downstream of Rho family GTPases, playing significant roles in cell proliferation, survival, motility, and cytoskeletal dynamics.[2][3] Dysregulation of PAK signaling is implicated in the pathogenesis of numerous cancers, making them attractive targets for therapeutic intervention.[2][4] this compound exhibits broad-spectrum inhibitory activity against multiple PAK isoforms, positioning it as a valuable tool for preclinical investigation of PAK-dependent signaling pathways in oncology and other disease areas.[5][6] This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, detailed experimental protocols for its evaluation, and a summary of its effects on key signaling pathways.

Mechanism of Action and Biochemical Activity

This compound functions as a reversible, ATP-competitive inhibitor of PAKs.[1][7] It binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates.[1] The compound was developed through high-throughput screening and structure-based design.[1] While initially designed with a focus on PAK4, this compound demonstrates potent inhibitory activity across multiple PAK isoforms.[1][8]

Table 1: Biochemical Activity of this compound Against PAK Isoforms

| Kinase Target | Parameter | Value (nM) | Reference(s) |

| PAK1 | Ki | 13.7 | [9] |

| PAK2 | IC50 | 190 | [6][9] |

| PAK3 | IC50 | 99 | [6][9] |

| PAK4 | Kd | 2.7 | [1][7] |

| Ki | 18.7 | [1][9] | |

| PAK5 | Ki | 18.1 | [9] |

| PAK6 | Ki | 17.1 | [9] |

Kd (Dissociation Constant) and Ki (Inhibition Constant) values indicate the potency of this compound binding to and inhibiting the respective kinases. IC50 (Half-maximal Inhibitory Concentration) represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cellular Activity

This compound exhibits potent anti-proliferative and pro-apoptotic effects in a wide range of cancer cell lines.[1][10] Its cellular efficacy is demonstrated through the inhibition of anchorage-independent growth and the modulation of key signaling pathways involved in cell survival and proliferation.[1][10]

Table 2: Cellular Activity of this compound in Selected Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference(s) |

| HCT116 | Colon Carcinoma | Anchorage-Independent Growth | 0.24 | [1] |

| A549 | Lung Carcinoma | Proliferation | 20 | [1] |

| A549 | Lung Carcinoma | Anchorage-Independent Growth | 27 | [1] |

| Panel of 20 Tumor Cell Lines | Various | Anchorage-Independent Growth (average) | 4.7 | [1] |

IC50 values in cellular assays represent the concentration of this compound required to inhibit the measured cellular process by 50%.

Key Signaling Pathways Modulated by this compound

As a pan-PAK inhibitor, this compound impacts multiple downstream signaling cascades critical for cancer cell pathophysiology.

p21-Activated Kinase (PAK) Signaling Pathway

PAKs are serine/threonine kinases that act as key effectors of the Rho family of small GTPases, primarily Cdc42 and Rac.[11] The PAK family is divided into two groups: Group I (PAK1, PAK2, and PAK3) and Group II (PAK4, PAK5, and PAK6), which differ in their activation mechanisms and substrate specificities.[11] Upon activation, PAKs phosphorylate a wide array of substrates, influencing cytoskeletal dynamics, cell motility, gene expression, and cell survival.[2][11][12]

Caption: General overview of the p21-activated kinase (PAK) signaling pathway.

Inhibition of Downstream Signaling by this compound

This compound has been shown to modulate several key downstream signaling pathways, including the Raf/MEK/ERK (MAPK) and Akt pathways.[1] Furthermore, studies have demonstrated that this compound can down-regulate the NF-κB signaling pathway.[5][13][14]

Caption: Mechanism of action of this compound leading to anti-cancer effects.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Biochemical Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory potency (Ki or IC50) of this compound against purified PAK isoforms.

Materials:

-

Purified recombinant PAK kinase domains (e.g., PAK1, PAK2, PAK3, PAK4, PAK5, PAK6)

-

Specific peptide substrates for each PAK isoform

-

This compound

-

ATP (Adenosine 5'-triphosphate)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Radiolabeled [γ-33P]ATP or ADP-Glo™ Kinase Assay (Promega)

-

Microplates (e.g., 96-well or 384-well)

-

Plate reader (scintillation counter or luminometer)

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a microplate, add the kinase buffer, the specific peptide substrate, and the purified PAK enzyme.

-

Add the diluted this compound to the wells. Include a DMSO-only control.

-

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-33P]ATP (or just cold ATP for non-radioactive assays) to a final concentration at or near the Km for each enzyme.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction. For radioactive assays, this can be done by adding 3% phosphoric acid. For the ADP-Glo™ assay, follow the manufacturer's protocol for adding the ADP-Glo™ reagent.

-

Detect the signal. For radioactive assays, spot the reaction mixture onto P81 phosphocellulose paper, wash extensively, and measure the incorporated radioactivity using a scintillation counter. For the ADP-Glo™ assay, measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 or Ki value using appropriate software (e.g., GraphPad Prism).

Cellular Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HCT116, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound

-

Cell proliferation reagent (e.g., Cell Counting Kit-8 (CCK-8), MTT, or CellTiter-Glo®)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in complete culture medium.

-

Remove the existing medium from the wells and add the medium containing the different concentrations of this compound. Include a DMSO-only control.

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (e.g., 1-4 hours for CCK-8/MTT, 10 minutes for CellTiter-Glo®).

-

Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.

-

Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.

Anchorage-Independent Growth (Soft Agar) Assay

Objective: To evaluate the effect of this compound on the anchorage-independent growth of cancer cells, a hallmark of transformation.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Agarose (low melting point)

-

6-well plates

Procedure:

-

Prepare a base layer of 0.6% agarose in complete medium and pour it into each well of a 6-well plate. Allow it to solidify.

-

Prepare a top layer of 0.3% agarose in complete medium.

-

Trypsinize and count the cells. Resuspend the cells in the 0.3% agarose solution at a density of approximately 5,000 cells/well.

-

Prepare the top agarose layer containing cells and different concentrations of this compound.

-

Carefully layer the cell-containing agarose on top of the solidified base layer.

-

Allow the top layer to solidify at room temperature.

-

Incubate the plates at 37°C in a humidified CO2 incubator for 2-3 weeks.

-

Feed the cells twice a week by adding a small amount of complete medium containing the respective concentrations of this compound on top of the agar.

-

After the incubation period, stain the colonies with a solution of crystal violet.

-

Count the number of colonies in each well and calculate the percentage of inhibition relative to the DMSO control.

Western Blot Analysis of Substrate Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation of a specific PAK substrate, such as GEF-H1, in cells.

Materials:

-

Cancer cell lines (e.g., HCT116)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-GEF-H1 (Ser810), anti-total GEF-H1, anti-β-actin)

-

Secondary antibodies (horseradish peroxidase-conjugated)

-

SDS-PAGE gels and electrophoresis equipment

-

Western blot transfer system

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to adhere.

-

Treat the cells with various concentrations of this compound for a specified time.

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and a loading control (e.g., β-actin).

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound.

Caption: A typical experimental workflow for the preclinical evaluation of this compound.

Off-Target Activities and Considerations

Conclusion

This compound is a valuable and potent research tool for investigating the roles of p21-activated kinases in health and disease. Its broad-spectrum activity against multiple PAK isoforms makes it suitable for elucidating the complex signaling networks regulated by this kinase family. The data and protocols presented in this technical guide are intended to facilitate the effective use of this compound in preclinical research and drug development programs. Careful consideration of its off-target profile is recommended for the rigorous interpretation of experimental results. Despite its preclinical promise, the clinical development of this compound was discontinued due to unfavorable pharmacokinetic properties.[16] Nevertheless, it remains a widely used chemical probe for studying PAK biology.

References

- 1. Small-molecule p21-activated kinase inhibitor this compound is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Role of p21-Activated Kinases in Cancer and Beyond: Where Are We Heading? [frontiersin.org]

- 3. search.library.uvic.ca [search.library.uvic.ca]

- 4. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism by Which this compound, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 7. This compound | PAK inhibitor | Mechanism | Concentration [selleckchem.com]

- 8. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Signaling, Regulation, and Specificity of the Type II p21-activated Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Mechanism by Which this compound, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency [mdpi.com]

- 14. Mechanism by Which this compound, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of PF-3758309: A Pan-PAK Inhibitor

Introduction: PF-3758309 is a potent, orally available, and ATP-competitive small-molecule inhibitor of the p21-activated kinase (PAK) family. Developed by Pfizer, it was the first PAK inhibitor to enter clinical trials for the treatment of advanced solid tumors. This technical guide details the discovery, mechanism of action, synthesis, and preclinical evaluation of this compound, providing an in-depth resource for researchers, scientists, and drug development professionals.

Discovery and Rationale

The p21-activated kinases (PAKs) are a family of serine/threonine kinases that act as key effectors for the Rho family of small GTPases, such as Cdc42 and Rac.[1] The PAK family is divided into two groups: Group I (PAK1, PAK2, PAK3) and Group II (PAK4, PAK5, PAK6).[1][2] Aberrant activation of PAKs, particularly PAK4, is implicated in numerous stages of cancer initiation and progression, including regulation of cytoskeletal dynamics, cell proliferation, survival, and apoptosis.[3][4] Elevated PAK4 activity has been observed in a wide range of human tumor cell lines and primary tumor tissues, making it a compelling therapeutic target.[3]

The discovery of this compound stemmed from a high-throughput screening campaign that assessed over 1.3 million unique compounds, followed by a rational, structure-based design approach.[3] This effort led to the identification of a pyrrolopyrazole scaffold as a promising lead series.[3][5] Subsequent optimization focused on improving kinase selectivity, pharmacokinetic properties, and in vivo target modulation, ultimately yielding this compound as a clinical candidate.[5]

Mechanism of Action and Signaling Pathways

This compound functions as a reversible, ATP-competitive inhibitor of PAKs.[6] Crystallographic studies of the this compound/PAK4 complex have elucidated the binding mode in the kinase active site, defining the determinants of its potency and selectivity.[3][7] While designed as a PAK4 inhibitor, this compound exhibits pan-PAK inhibitory activity, with high potency against both Group I and Group II PAKs.[2][4]

The primary mechanism by which this compound exerts its anti-tumor effects is through the inhibition of the PAK4 signaling pathway. PAK4 activation by upstream signals like Cdc42 leads to the phosphorylation of downstream substrates. Key substrates include GEF-H1 (a Rho GTPase activator), LIMK1 (involved in cytoskeletal regulation), and BAD (an apoptotic regulatory protein).[3][4] By inhibiting PAK4, this compound blocks the phosphorylation of these substrates, thereby disrupting oncogenic signaling related to cell motility, proliferation, and survival.[3] Furthermore, studies have shown that this compound can down-regulate the NF-κB signaling pathway.[2][8]

Quantitative Preclinical Data

This compound has demonstrated potent activity in a wide range of in vitro and in vivo preclinical models.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target | Parameter | Value (nM) |

| PAK4 | Kd | 2.7 [6][9] |

| Ki | 18.7 ± 6.6 [3] | |

| PAK1 | Ki | 13.7 ± 1.8[3] |

| PAK5 | Ki | 18.1 ± 5.1[3] |

| PAK6 | Ki | 17.1 ± 5.3[3] |

| PAK2 | IC50 | 190[2][6] |

| PAK3 | IC50 | 99[2][6] |

Table 2: Cellular Activity of this compound

| Assay | Cell Line | Parameter | Value (nM) |

| Phospho-GEF-H1 Inhibition | Engineered TR-293-KDG | IC50 | 1.3 ± 0.5 [3] |

| Anchorage-Independent Growth | HCT116 (Colon) | IC50 | 0.24 ± 0.09[3][5] |

| A549 (Lung) | IC50 | 27[6][9] | |

| Panel of 20 Tumor Lines (Avg.) | IC50 | 4.7 ± 3.0[3] | |

| Cellular Proliferation | A549 (Lung) | IC50 | 20[6][9] |

Table 3: In Vivo Efficacy and Pharmacokinetics of this compound

| Model / Species | Parameter | Value | Dosing |

| Human Xenograft Models | Plasma EC50 (most sensitive model) | 0.4 nM [3][9] | - |

| HCT116 Xenograft | Tumor Growth Inhibition (TGI) | 64% | 7.5 mg/kg PO BID[4] |

| Tumor Growth Inhibition (TGI) | 79% | 15 mg/kg PO BID[4] | |

| Tumor Growth Inhibition (TGI) | 97% | 20 mg/kg PO BID[4] | |

| A549 Xenograft | Tumor Growth Inhibition (TGI) | >70% | 7.5-30 mg/kg PO BID[3] |

| Pharmacokinetics | Oral Bioavailability (Rat) | 20% [5] | - |

| Oral Bioavailability (Dog) | 39-76% [5] | - | |

| Oral Bioavailability (Human) | ~1% [4][5] | - |

Experimental Protocols

Phospho-GEF-H1 Cellular Assay

This assay was designed to measure the specific inhibition of PAK4 in a cellular context.[3][9]

-

Cell Line: TR-293-KDG cells, derived from HEK293 cells, were used. These cells were engineered to stably express a tetracycline-inducible PAK4 kinase domain and constitutively express an HA-tagged GEF-H1 deletion mutant (amino acids 210-921).[3]

-

Treatment: Cells were incubated with various concentrations of this compound for 3 hours.[3]

-

Detection: Following treatment, cells were lysed, and the HA-tagged GEF-H1 was captured on an anti-HA antibody-coated plate.

-

Quantification: Phosphorylation of GEF-H1 at Serine 810 was detected using a specific anti-phospho-S810-GEF-H1 antibody. A horseradish peroxidase-conjugated secondary antibody was used for quantification.[3][9]

Anchorage-Independent Growth (Colony Formation) Assay

This assay assesses the hallmark characteristic of cell transformation.[3]

-

Plate Preparation: 96-well plates were prepared with a lower layer of 1% (wt/wt) agarose in growth media.

-

Cell Seeding: An upper layer containing tumor cells (e.g., HCT116) suspended in 0.7% (wt/wt) agarose and treated with this compound was added.

-

Incubation: Plates were incubated for a period sufficient for colony formation (typically 1-3 weeks).

-

Analysis: Colonies were stained and counted to determine the IC50 value for inhibition of anchorage-independent growth.

In Vivo Human Tumor Xenograft Studies

These studies were conducted to evaluate the anti-tumor efficacy of this compound in a more physiologically relevant system.[3][4]

-

Model: Human tumor cells (e.g., HCT116, A549) were implanted subcutaneously into immunocompromised mice.

-

Treatment: Once tumors reached a specified volume, mice were randomized into vehicle and treatment groups. This compound was administered orally, typically twice daily (BID), at doses ranging from 7.5 to 30 mg/kg for a period of 9 to 18 days.[3]

-

Efficacy Measurement: Tumor volumes were measured regularly to calculate Tumor Growth Inhibition (TGI).

-

Pharmacodynamic Analysis: In some studies, tumors were harvested at various time points to assess target engagement. Immunohistochemistry (IHC) was used to measure the inhibition of proliferation (Ki67 marker) and the induction of apoptosis (activated caspase 3 marker).[3]

Synthesis and Development Workflow

While a detailed, step-by-step synthetic protocol for this compound is not publicly available, the core structure is based on a pyrrolopyrazole scaffold.[3] The discovery and development process followed a logical progression from initial screening to clinical evaluation.

Clinical Development and Conclusion

This compound entered a Phase I clinical trial (NCT00932126) to evaluate its safety, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors.[10] The study involved dose escalation starting at 1 mg once daily.[10] However, the trial was prematurely terminated.[10] The primary reasons for discontinuation were the compound's undesirable pharmacokinetic (PK) properties in humans, including very low oral bioavailability of approximately 1%, and a lack of an observed dose-response relationship.[4][5][10] No objective tumor responses were observed, and adverse events, including neutropenia and gastrointestinal side effects, were reported.[4][5]

Despite its clinical outcome, the development of this compound was a landmark achievement. It validated PAK4 as a druggable therapeutic target and provided a valuable chemical probe to further elucidate PAK-related signaling pathways in cancer.[3] The comprehensive preclinical characterization of this compound demonstrated the potential of PAK inhibition as an anti-cancer strategy, paving the way for the development of next-generation PAK inhibitors with improved pharmacological profiles.

References

- 1. mdpi.com [mdpi.com]

- 2. Mechanism by Which this compound, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small-molecule p21-activated kinase inhibitor this compound is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism by Which this compound, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | PAK inhibitor | Mechanism | Concentration [selleckchem.com]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

The Role of PF-3758309 in Oncogenic Signaling: A Technical Guide

Introduction: PF-3758309 is a potent, orally bioavailable, and ATP-competitive small-molecule inhibitor of p21-activated kinases (PAKs).[1][2] Developed through high-throughput screening and structure-based design, it was identified as a pyrrolopyrazole compound with high affinity, particularly for PAK4.[3][4] The PAK family of serine/threonine kinases are critical effectors of the Rho-family GTPases, such as Cdc42 and Rac, and are implicated in a wide array of cellular processes, including cytoskeletal dynamics, cell proliferation, survival, and migration.[5][6] Aberrant activation of PAKs is a common feature in many human cancers, making them an attractive target for therapeutic intervention.[4] This document provides an in-depth technical overview of this compound, its mechanism of action, its impact on key oncogenic signaling pathways, and the experimental methodologies used to characterize its activity.

Mechanism of Action and Kinase Selectivity

This compound functions as a reversible, ATP-competitive inhibitor of PAK4, binding directly to the kinase domain with high affinity.[2][3] Crystallographic studies of the this compound/PAK4 complex have elucidated the specific molecular interactions that determine its potency and selectivity.[1][4] While designed for PAK4, this compound exhibits inhibitory activity across the PAK family, making it a pan-PAK inhibitor with varying potency for different isoforms.[7][8]

Biochemical Activity

The inhibitory potential of this compound has been quantified through various biochemical assays, revealing its high affinity for PAK4 and other PAK isoforms.

| Parameter | Target Kinase | Value (nM) | Reference |

| Binding Affinity (Kd) | PAK4 | 2.7 | [2][3][4][9] |

| Dissociation Constant (Kd) | PAK4 | 4.5 ± 0.07 | [3] |

| Inhibition Constant (Ki) | PAK1 | 13.7 ± 1.8 | [2][3][7] |

| PAK4 | 18.7 | [2] | |

| PAK5 | 18.1 ± 5.1 | [2][3] | |

| PAK6 | 17.1 ± 5.3 | [2][3] | |

| IC50 | PAK2 | 190 | [2][3] |

| PAK3 | 99 | [2][3] |

Core Target Pathway: The PAK4-GEF-H1 Axis

A primary and well-characterized mechanism of this compound's cellular activity is the inhibition of the PAK4 substrate, Guanine Nucleotide Exchange Factor-H1 (GEF-H1).[1][3] In cancer cells with a dysregulated PAK4 signaling axis, PAK4 phosphorylates GEF-H1, an event that is potently blocked by this compound.[1][3] This inhibition disrupts downstream signaling related to cytoskeletal organization and cell motility.

Modulation of Key Oncogenic Signaling Pathways

Beyond its direct impact on GEF-H1, the inhibition of PAK4 by this compound leads to the modulation of several major oncogenic signaling networks. Proteomic studies and global high-content cellular analyses have revealed that this compound affects pathways crucial for cell proliferation, survival, and apoptosis.[1][3][4]

-

Raf/MEK/ERK Pathway: Tumor proteomic studies have shown that this compound can modulate the Raf pathway, affecting downstream effectors like MEK and Elk1.[3]

-

PI3K/Akt Pathway: The inhibitor also impacts the Akt signaling node.[3] A notable example is the modulation of BAD, a pro-apoptotic protein, which is phosphorylated by PAK4.[3] Inhibition by this compound can prevent this phosphorylation, thereby promoting apoptosis.

-

p53 Pathway: High-content screening has identified unexpected links between this compound activity and the p53 tumor suppressor pathway, suggesting a broader impact on cell cycle control and apoptosis.[1][3][4]

-

NF-κB Pathway: A phospho-protein array analysis revealed that this compound down-regulates the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival.[6][10][11]

-

HIF-1α Expression: In pancreatic cancer models, this compound was shown to inhibit the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a critical factor in tumor survival and angiogenesis.[12][13]

In Vitro and In Vivo Efficacy

This compound has demonstrated potent anti-cancer activity in a wide range of preclinical models, including cell lines derived from colon, lung, pancreatic, and breast cancers.[3][7]

Cellular Activity

The compound effectively inhibits key cellular functions associated with malignancy, such as anchorage-independent growth, a hallmark of cell transformation.[3][14]

| Parameter | Cell Line / Model | Value (nM) | Reference |

| IC50 (p-GEF-H1 Inhibition) | Engineered HEK293 cells | 1.3 ± 0.5 | [3][9][14] |

| IC50 (Anchorage-Independent Growth) | HCT116 (Colon) | 0.24 ± 0.09 | [3][7][14] |

| Panel of 20 tumor cell lines | 4.7 ± 3.0 (average) | [3][14] | |

| A549 (Lung) | 27 | [3][9][14] | |

| IC50 (Cellular Proliferation) | A549 (Lung) | 20 | [3][9][14] |

| 46% of a 92-cell line panel | < 10 | [3] |

In Vivo Antitumor Activity

In human tumor xenograft models, oral administration of this compound resulted in significant, dose-dependent tumor growth inhibition.[2][7] The compound was shown to be both cytostatic (inhibiting the proliferation marker Ki67) and cytoreductive (inducing the apoptotic marker activated caspase 3).[3]

| Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |

| HCT116 (Colon) | 7.5 mg/kg, p.o., BID | 64% | [5][7] |

| 15 mg/kg, p.o., BID | 79% | [5][7] | |

| 20 mg/kg, p.o., BID | 97% | [5][7] | |

| Multiple Xenografts | Not specified | Plasma EC50 = 0.4 nM | [1][4][9][14] |

| ATL Xenograft | 12 mg/kg, daily | 87% | [5][7] |

Experimental Methodologies

The characterization of this compound involved a range of specialized biochemical and cellular assays.

Phospho-GEF-H1 Cellular Assay

-

Objective: To measure the specific inhibition of PAK4 kinase activity in a cellular context.

-

Protocol:

-

HEK293 cells are engineered to stably express a tetracycline-inducible PAK4 kinase domain (amino acids 291-591).[9]

-

These cells are also engineered to constitutively express a deletion mutant of GEF-H1 (HA-tagged GEF-H1ΔDH).[3][9]

-

Cells are plated and treated with varying concentrations of this compound.

-

Expression of the PAK4 kinase domain is induced with tetracycline, leading to the phosphorylation of GEF-H1 at Serine 810.[14]

-

Following incubation, cells are lysed, and the level of phosphorylated GEF-H1 is quantified using a specific antibody via methods such as ELISA or Western Blot.

-

IC50 values are calculated by plotting the inhibition of GEF-H1 phosphorylation against the concentration of this compound.

-

Anchorage-Independent Growth Assay (Soft Agar)

-

Objective: To assess the inhibitor's effect on the tumorigenic potential of cancer cells.

-

Protocol:

-

A base layer of agar mixed with cell culture medium is allowed to solidify in culture plates.

-

Cancer cells (e.g., HCT116) are suspended in a top layer of lower-concentration agar mixed with medium and varying concentrations of this compound.[14]

-

This cell suspension is plated on top of the base layer.

-

Plates are incubated for several weeks (e.g., 2-3 weeks) to allow for colony formation.

-

Colonies are stained (e.g., with crystal violet or a tetrazolium salt like MTT) and counted using an imaging system.

-

The IC50 for inhibition of anchorage-independent growth is determined by quantifying the reduction in colony number or size relative to vehicle-treated controls.

-

In Vivo Human Tumor Xenograft Study

-

Objective: To evaluate the antitumor efficacy and pharmacodynamic effects of this compound in a living organism.

-

Protocol:

-

Implantation: Human tumor cells (e.g., HCT116) are subcutaneously injected into the flank of immunocompromised mice (e.g., SCID or nude mice).[13]

-

Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

-

Randomization & Dosing: Mice are randomized into vehicle control and treatment groups. This compound is administered orally (p.o.) at specified doses and schedules (e.g., 25 mg/kg, twice daily).[15]

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for pharmacodynamic analysis.

-

Pharmacodynamics: Tumor tissue is analyzed by immunohistochemistry (IHC) for markers of proliferation (Ki67) and apoptosis (cleaved caspase-3) to confirm the biological effect of the drug.[3]

-

Clinical Development and Conclusion

This compound was the first PAK inhibitor to advance to Phase I clinical trials.[7][8] However, its clinical development was ultimately discontinued.[16] Despite promising preclinical activity, the compound exhibited poor pharmacokinetic properties in humans, including very low oral bioavailability (~1%), and was associated with adverse events such as neutropenia and gastrointestinal side effects.[5][7]

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Small-molecule p21-activated kinase inhibitor this compound is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small-molecule p21-activated kinase inhibitor this compound is a potent inhibitor of oncogenic signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. This compound | PAK inhibitor | Mechanism | Concentration [selleckchem.com]

- 10. Mechanism by Which this compound, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism by Which this compound, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PAK inhibition by this compound enhanced the sensitivity of multiple chemotherapeutic reagents in patient-derived pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PAK inhibition by this compound enhanced the sensitivity of multiple chemotherapeutic reagents in patient-derived pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Frontiers | Tumor P-Glycoprotein Correlates with Efficacy of this compound in in vitro and in vivo Models of Colorectal Cancer [frontiersin.org]

- 16. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

PF-3758309 binding affinity and kinetics for PAK4

An In-depth Technical Guide on the Binding Affinity and Kinetics of PF-3758309 for PAK4

This technical guide provides a comprehensive overview of the binding characteristics of this compound, a potent small-molecule inhibitor, with its target, p21-activated kinase 4 (PAK4). The document is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of relevant pathways and workflows.

Introduction

This compound is a potent, orally available, and ATP-competitive pyrrolopyrazole inhibitor of p21-activated kinase 4 (PAK4).[1][2] PAK4 is a serine/threonine kinase that acts as a key effector of the Rho family GTPase, Cdc42, and plays a significant role in various cellular processes, including cytoskeletal organization, cell proliferation, survival, and motility.[3][4] Aberrant PAK4 activity is implicated in the progression of numerous cancers, making it a compelling therapeutic target.[1][5] this compound was developed through high-throughput screening and structure-based design to inhibit this oncogenic signaling.[1] This guide delves into the precise biophysical and biochemical interactions between this compound and PAK4.

Quantitative Data Summary

The binding of this compound to PAK4 has been characterized using multiple biophysical and biochemical techniques. The following tables summarize the key quantitative data regarding its affinity, kinetics, and thermodynamics.

Table 1: Binding Affinity of this compound for PAK4

| Parameter | Value (nM) | Method | Notes |

| Kd | 2.7 ± 0.3 | Isothermal Titration Calorimetry (ITC) | Direct binding measurement, equilibrium dissociation constant.[1] |

| Kd | 4.5 ± 0.07 | Surface Plasmon Resonance (SPR) | Direct binding measurement, equilibrium dissociation constant.[1][3] |

| Ki | 18.7 ± 6.6 | Biochemical Kinase Assay | ATP-competitive inhibition constant.[1][2] |

| IC50 | 1.3 ± 0.5 | Cellular Assay | Inhibition of PAK4-dependent GEF-H1 phosphorylation in cells.[5][6] |

| IC50 | 4.7 ± 3 | Cellular Assay | Inhibition of anchorage-independent growth in a panel of tumor cell lines.[5][6] |

Table 2: Binding Kinetics of this compound with PAK4

| Parameter | Value | Method | Notes |

| Dissociation Rate (koff) | 0.010 s-1 | Surface Plasmon Resonance (SPR) | Rate at which the inhibitor-enzyme complex dissociates.[1] |

| Residence Time (t1/2) | 68 s | Surface Plasmon Resonance (SPR) | The half-life of the inhibitor-enzyme complex.[1] |

Table 3: Thermodynamic Profile of this compound Binding to PAK4

| Parameter | Value (kcal/mol) | Method | Notes |

| Enthalpy Change (ΔH) | -5.0 ± 0.1 | Isothermal Titration Calorimetry (ITC) | [1] |

| Binding Free Energy (ΔG) | -11.7 | Isothermal Titration Calorimetry (ITC) | [1] |

| Entropy Term (TΔS) | 6.7 | Isothermal Titration Calorimetry (ITC) | Indicates that the binding is driven by both enthalpy and entropy.[1] |

| Binding Stoichiometry (n) | 0.91 ± 0.08 | Isothermal Titration Calorimetry (ITC) | Suggests a 1:1 binding interaction.[1] |

Table 4: Selectivity Profile of this compound Against PAK Isoforms

| Kinase | Parameter | Value (nM) |

| PAK1 | Ki | 13.7 ± 1.8[1][2] |

| PAK2 | IC50 | 190[1][2] |

| PAK3 | IC50 | 99[1][2] |

| PAK5 | Ki | 18.1 ± 5.1[1][2] |

| PAK6 | Ki | 17.1 ± 5.3[1][2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for the key experiments used to characterize the binding of this compound to PAK4.

Isothermal Titration Calorimetry (ITC)

ITC is a technique used to directly measure the heat changes that occur during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

-

Objective: To determine the Kd, stoichiometry, and thermodynamic profile of this compound binding to the PAK4 kinase domain.

-

Methodology:

-

Sample Preparation: A solution of the purified PAK4 kinase domain is placed in the sample cell of the calorimeter. A solution of this compound is loaded into the injection syringe. Both solutions are prepared in the same buffer to minimize heat of dilution effects.

-

Titration: A series of small, precise injections of the this compound solution are made into the sample cell containing PAK4.

-

Data Acquisition: The heat released or absorbed after each injection is measured by the instrument. The initial injections result in a large heat change as most of the ligand binds to the target protein. As the protein becomes saturated, subsequent injections produce smaller heat changes, eventually approaching the heat of dilution.

-

Data Analysis: The resulting data (a plot of heat change per injection versus the molar ratio of ligand to protein) is fitted to a binding model. This analysis yields the equilibrium dissociation constant (Kd), the binding stoichiometry (n), and the enthalpy change (ΔH).[1] The binding free energy (ΔG) and entropy change (ΔS) are then calculated from these values.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique used to measure real-time biomolecular interactions. It provides kinetic data, including association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (Kd) can be calculated.

-

Objective: To determine the dissociation constant (Kd) and the kinetic parameters (koff) of the this compound-PAK4 interaction.

-

Methodology:

-

Sensor Chip Preparation: The PAK4 protein is immobilized onto the surface of a sensor chip.

-

Association Phase: A solution containing this compound at a known concentration is flowed over the sensor chip surface. The binding of this compound to the immobilized PAK4 causes a change in the refractive index at the surface, which is detected and recorded as a response signal in real-time.

-

Dissociation Phase: The this compound solution is replaced with a continuous flow of buffer. The dissociation of the inhibitor from the immobilized PAK4 is monitored as a decrease in the response signal over time.

-

Data Analysis: The association and dissociation curves are fitted to kinetic models to determine the kon and koff rates. The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.[1] The half-life (t1/2) of the complex is calculated from the dissociation rate (t1/2 = ln(2)/koff).[1]

-

Biochemical Kinase Assay

This enzymatic assay measures the ability of an inhibitor to compete with ATP for binding to the kinase active site, thereby inhibiting the phosphorylation of a substrate.

-

Objective: To determine the inhibitory potency (Ki) of this compound against the PAK4 kinase domain.

-

Methodology:

-

Assay Components: The reaction mixture typically contains the purified PAK4 kinase domain, a specific peptide substrate, ATP (often radiolabeled, e.g., [γ-33P]ATP), and varying concentrations of this compound.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme or ATP and incubated for a specific period at a controlled temperature.

-

Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, this can be done by capturing the peptide on a filter membrane and measuring the incorporated radioactivity using a scintillation counter.

-

Data Analysis: The rate of phosphorylation is measured at each inhibitor concentration. The data is then plotted as percent inhibition versus inhibitor concentration, and the resulting curve is fitted to determine the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration of ATP used in the assay.[1]

-

Cellular Phosphorylation Assay

This cell-based assay measures the ability of the inhibitor to block the phosphorylation of a known downstream substrate of the target kinase within a cellular context.

-

Objective: To determine the cellular potency (IC50) of this compound by measuring the inhibition of a known PAK4 substrate, GEF-H1.

-

Methodology:

-

Cell System: A specific cell line, such as HCT116, which is known to have a PAK4-dependent signaling pathway, is used.[6] An engineered system with inducible expression of the PAK4 catalytic domain may also be employed.[6]

-

Compound Treatment: Cells are treated with a range of concentrations of this compound for a defined period.

-

Cell Lysis: After treatment, the cells are lysed to release the cellular proteins.

-

Detection of Phosphorylation: The level of phosphorylated GEF-H1 (pGEF-H1) is measured using a specific antibody-based detection method, such as Western blotting or an enzyme-linked immunosorbent assay (ELISA). Total GEF-H1 and a loading control (e.g., actin) are also measured for normalization.

-

Data Analysis: The levels of pGEF-H1 are quantified and normalized. The percent inhibition of phosphorylation is plotted against the concentration of this compound, and the data is fitted to a dose-response curve to calculate the IC50 value.[6]

-

Mandatory Visualizations

Signaling Pathway and Inhibition

The following diagram illustrates the signaling pathway involving Cdc42 and PAK4, leading to downstream effects on the cytoskeleton, and how this compound intervenes.

References

- 1. Small-molecule p21-activated kinase inhibitor this compound is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Development of a PAK4-targeting PROTAC for renal carcinoma therapy: concurrent inhibition of cancer cell proliferation and enhancement of immune cell response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small-molecule p21-activated kinase inhibitor this compound is a potent inhibitor of oncogenic signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

Crystallographic Blueprint: Unveiling the PF-3758309 and PAK4 Complex

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystallographic characterization of the p21-activated kinase 4 (PAK4) in complex with the potent inhibitor PF-3758309. The following sections detail the quantitative binding and inhibition data, the experimental methodologies employed for structure determination, and visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Analysis of this compound-PAK4 Interaction

The interaction of this compound with PAK4 and its effect on cellular processes have been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data.

| Binding Affinity and Kinase Inhibition | |

| Parameter | Value |

| Dissociation Constant (Kd) | 2.7 nM[1][2] |

| Inhibition Constant (Ki) for PAK4 | 18.7 ± 6.6 nM[2] |

| Inhibition of other PAK isoforms (Ki) | |

| PAK1 | 13.7 ± 1.8 nM |

| PAK5 | 18.1 ± 5.1 nM |

| PAK6 | 17.1 ± 5.3 nM |

| Inhibition of other PAK isoforms (IC50) | |

| PAK2 | 190 nM |

| PAK3 | 99 nM |

| Cellular Activity of this compound | |

| Parameter | Value |

| Inhibition of GEF-H1 Phosphorylation (IC50) | 1.3 nM[1][2] |

| Inhibition of Anchorage-Independent Growth (IC50) | 4.7 ± 3.0 nM (average across a panel of 20 tumor cell lines)[1] |

| HCT116 colon carcinoma cells | 0.24 ± 0.09 nM |

| Plasma EC50 in Human Xenograft Tumor Models | 0.4 nM (in the most sensitive model)[1] |

| Crystallographic Data and Refinement Statistics (PDB ID: 2X4Z) | |

| Parameter | Value |

| Resolution | 2.10 Å[3] |

| R-Value Work | 0.200 |

| R-Value Free | 0.262 |

| Space Group | P 21 21 21 |

| Unit Cell Dimensions (a, b, c) | 60.18 Å, 72.13 Å, 76.54 Å |

| Unit Cell Angles (α, β, γ) | 90°, 90°, 90° |

Experimental Protocols: From Gene to Structure

The determination of the co-crystal structure of this compound and PAK4 involved a multi-step process, from protein expression and purification to crystallization and X-ray diffraction data collection.

Protein Expression and Purification of PAK4 Catalytic Domain

The catalytic domain of human PAK4 was expressed in Escherichia coli. A construct containing the kinase domain was cloned into an expression vector, typically with a purification tag such as a hexa-histidine (His6) tag to facilitate purification.

-

Expression: The expression vector was transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cultures were grown to a specific optical density, and protein expression was induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis: After induction, the bacterial cells were harvested by centrifugation and lysed using methods such as sonication in a buffer containing protease inhibitors to prevent protein degradation.

-

Affinity Chromatography: The cell lysate was cleared by centrifugation, and the supernatant containing the soluble PAK4 catalytic domain was loaded onto a chromatography column with a resin that specifically binds the purification tag (e.g., Ni-NTA resin for His-tagged proteins).

-

Tag Removal and Further Purification: The purification tag was often removed by enzymatic cleavage (e.g., with TEV protease). Further purification steps, such as ion-exchange and size-exclusion chromatography, were employed to obtain a highly pure and homogeneous protein sample suitable for crystallization.

Crystallization of the this compound-PAK4 Complex

The purified PAK4 catalytic domain was co-crystallized with the inhibitor this compound.

-

Complex Formation: The purified PAK4 protein was incubated with an excess of this compound to ensure the formation of the protein-inhibitor complex.

-

Crystallization Screening: The complex was subjected to extensive crystallization screening using various commercially available or custom-made screens. The hanging drop vapor diffusion method was a commonly used technique. In this method, a small drop of the protein-inhibitor complex mixed with a crystallization solution is equilibrated against a larger reservoir of the same solution, leading to a gradual increase in the concentration of the precipitant and protein, which can induce crystallization.

-

Crystal Optimization: Initial crystal hits were optimized by systematically varying the concentrations of the precipitant, buffer pH, and other additives to obtain large, well-diffracting single crystals.

X-ray Data Collection and Structure Determination

-

Cryo-protection and Data Collection: The optimized crystals were cryo-protected to prevent damage from ice formation during X-ray exposure and then flash-cooled in liquid nitrogen. X-ray diffraction data were collected at a synchrotron source.